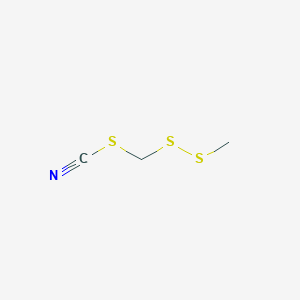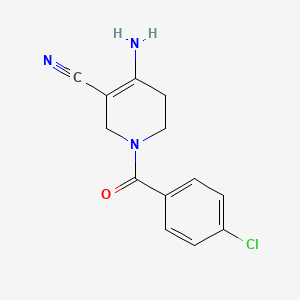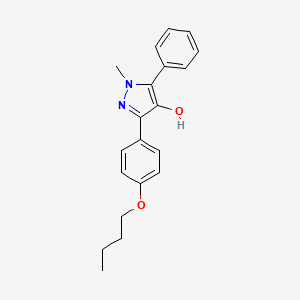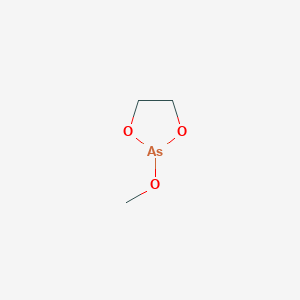![molecular formula C17H16N4O6 B14601552 Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate CAS No. 59358-86-0](/img/structure/B14601552.png)
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is an organic compound that features a benzyl group, a butanoate ester, and a hydrazinylidene moiety attached to a 2,4-dinitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate typically involves the reaction of benzyl butanoate with 2,4-dinitrophenylhydrazine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. The dinitrophenyl group can also participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]propanoate
- Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanoate
- Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]hexanoate
Uniqueness
Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the benzyl and butanoate ester groups, along with the dinitrophenylhydrazine moiety, makes it a versatile compound for various research purposes.
Propriétés
Numéro CAS |
59358-86-0 |
|---|---|
Formule moléculaire |
C17H16N4O6 |
Poids moléculaire |
372.3 g/mol |
Nom IUPAC |
benzyl 3-[(2,4-dinitrophenyl)hydrazinylidene]butanoate |
InChI |
InChI=1S/C17H16N4O6/c1-12(9-17(22)27-11-13-5-3-2-4-6-13)18-19-15-8-7-14(20(23)24)10-16(15)21(25)26/h2-8,10,19H,9,11H2,1H3 |
Clé InChI |
UWYOWFIUBNGGCQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)
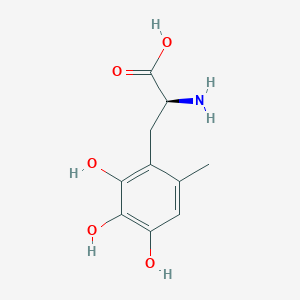

methyl}diazene](/img/structure/B14601505.png)
![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
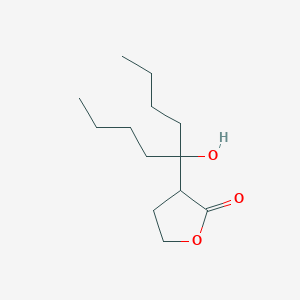
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
